5-Astatodeoxyuridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

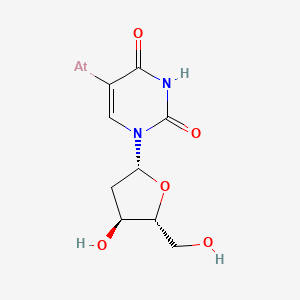

5-Astatodeoxyuridine, also known as this compound, is a useful research compound. Its molecular formula is C9H11AtN2O5 and its molecular weight is 437.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Case Studies

- Study on Glioma Cells : Research demonstrated the effectiveness of 5-[211At]astato-2'-deoxyuridine in human glioma cells (D-247 MG) and melanoma cells (SK-MEL-28). The study found that exposure to varying concentrations resulted in significant cytotoxic effects, with a notable decrease in cell survival rates after 20 hours of incubation. The specific activity concentration required to achieve 37% cell survival (A37) was significantly lower compared to other compounds like [211At]astatide, indicating the superior efficacy of 5-[211At]astato-2'-deoxyuridine as a therapeutic agent .

| Cell Line | A37 (Activity Concentration) | Survival Rate (%) |

|---|---|---|

| D-247 MG | Lower than [211At]astatide | 37% |

| SK-MEL-28 | Lower than [211At]astatide | 37% |

Molecular Imaging

5-Astatodeoxyuridine can also be utilized as a molecular probe for imaging purposes. Its incorporation into DNA allows for the visualization of cellular processes in vivo, particularly in tumor environments.

Imaging Techniques

Utilizing positron emission tomography (PET) or single-photon emission computed tomography (SPECT), researchers can track the distribution and uptake of 5-[211At]astato-2'-deoxyuridine within tumor tissues. This capability enhances the understanding of tumor biology and aids in assessing treatment efficacy.

Combination Therapies

In combination with other therapeutic agents, this compound shows promise in enhancing treatment outcomes for various cancers. Its role as a radiosensitizer has been explored in several studies.

Synergistic Effects

Research indicates that when used alongside conventional chemotherapy agents or other radiotherapeutic compounds, 5-[211At]astato-2'-deoxyuridine can improve overall treatment efficacy by enhancing cellular uptake and increasing the likelihood of DNA damage in cancer cells.

Future Directions and Challenges

Despite its potential, several challenges remain regarding the clinical application of this compound:

- Production and Availability : The production of astatine-211 is complex and limits widespread clinical use.

- Dosimetry : Accurate dosimetry is essential to maximize therapeutic effects while minimizing toxicity to healthy tissues.

- Regulatory Approval : As with any new therapeutic agent, navigating the regulatory landscape for approval can be lengthy and uncertain.

Propiedades

Fórmula molecular |

C9H11AtN2O5 |

|---|---|

Peso molecular |

437.18 g/mol |

Nombre IUPAC |

[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]astatine |

InChI |

InChI=1S/C9H11AtN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1 |

Clave InChI |

XUGIUPGPFMOJFV-RRKCRQDMSA-N |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[At])CO)O |

SMILES canónico |

C1C(C(OC1N2C=C(C(=O)NC2=O)[At])CO)O |

Sinónimos |

(211At)AUdR 5-((211)At)astato-2'-deoxyuridine 5-astato-2'-deoxyuridine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.